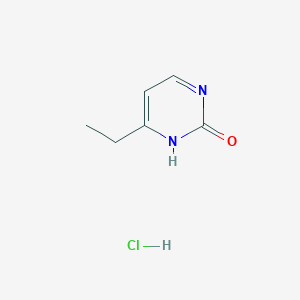![molecular formula C15H14O3 B1397067 Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 1141474-11-4](/img/structure/B1397067.png)
Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate
Übersicht
Beschreibung
Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate (M2HMBC) is a compound belonging to the class of organic compounds known as biphenyls. It is a colorless, crystalline solid with a molecular formula of C14H14O3 and a molecular weight of 242.2 g/mol. M2HMBC has a wide range of applications in chemical synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chloride Sensing
Methyl 2′-aminobiphenyl-4-carboxylate, synthesized through Suzuki-Miyaura cross-coupling and regioselective nitration, serves as an optical chloride sensor. Upon contact with chloride ions, it exhibits a color change from blue to bright green emission in various organic solvents. This application is significant for chloride sensing in different scientific contexts (Das, Mohar, & Bag, 2021).
Synthetic Chemistry
Methyl 4′-bromomethyl biphenyl-2-carboxylate has been synthesized from 2-cyano-4′-methylbiphenyl. This compound is noteworthy for its high yield and simplified process, which reduces production costs. Its synthesis represents an advancement in the field of synthetic organic chemistry (Lin Ying-ming, 2006).
Liquid Crystalline Materials
The creation of thermotropic, liquid crystalline (LC) hyperbranched polyesters from derivatives of biphenyl-4-carboxylate showcases its application in the development of new materials. These polyesters exhibit unique properties like the formation of the nematic phase and solubility in common organic solvents, which are crucial for various technological applications (Hahn, Yun, Jin, & Han, 1998).
CO2 Capture Research
In the context of CO2 capture and natural gas sweetening, the study of high-pressure CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, which are based on conjugate bases of carboxylic acids, highlights the potential of using compounds related to methyl biphenyl-4-carboxylate in environmental and energy research (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Molecular Structure and Analysis
Studies on methyl biphenyl-4-carboxylate derivatives have provided insights into their molecular structure, electronic properties, and potential applications in various fields like nonlinear optics and pharmaceuticals. Such research underscores the versatility and significance of this compound in advanced scientific inquiries (Mary et al., 2014).
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-4-(2-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(9-14(13)16)15(17)18-2/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCOOZAUEOKHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)
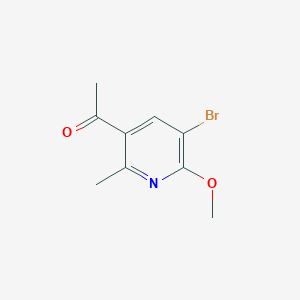
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)
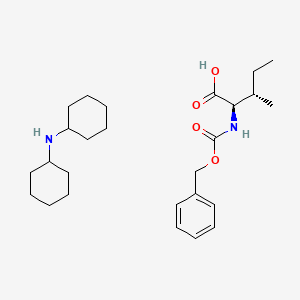
![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
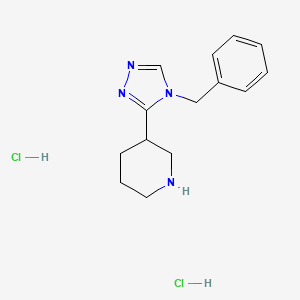
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
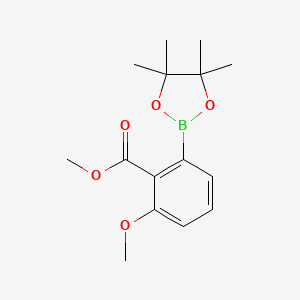
![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
